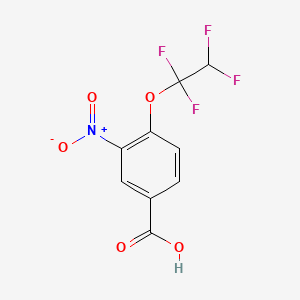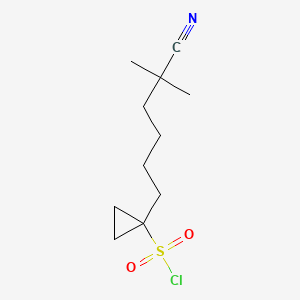
1-(5-Cyano-5-methylhexyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a specialized organic compound known for its unique structural features and reactivity. This compound contains a cyclopropane ring, a sulfonyl chloride group, and a cyano group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-cyano-5,5-dimethylpentyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrogen bromide formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Aplicaciones Científicas De Investigación
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride exerts its effects depends on the specific reaction or application. In substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. The cyano group can participate in various transformations, including reduction to primary amines, which can further react to form secondary and tertiary amines. The cyclopropane ring provides structural rigidity and can influence the reactivity and selectivity of the compound in different chemical environments.
Comparación Con Compuestos Similares
1-(5-Cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and cyano-containing compounds:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the cyano group, making it less versatile in certain synthetic applications.
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Contains a sulfonyl chloride group but has a different aromatic structure, used primarily as a fluorescent labeling reagent.
Benzylsulfonyl chloride: Another sulfonyl chloride derivative, used in the synthesis of sulfonamides and other organic compounds.
The unique combination of the cyano group, cyclopropane ring, and sulfonyl chloride group in 1-(5-cyano-5,5-dimethylpentyl)cyclopropane-1-sulfonyl chloride provides distinct reactivity and applications compared to these similar compounds.
Propiedades
Fórmula molecular |
C11H18ClNO2S |
|---|---|
Peso molecular |
263.78 g/mol |
Nombre IUPAC |
1-(5-cyano-5-methylhexyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H18ClNO2S/c1-10(2,9-13)5-3-4-6-11(7-8-11)16(12,14)15/h3-8H2,1-2H3 |
Clave InChI |
YKTSBLVFMMCHLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCCC1(CC1)S(=O)(=O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


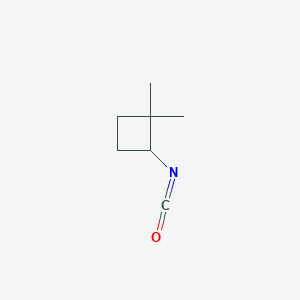
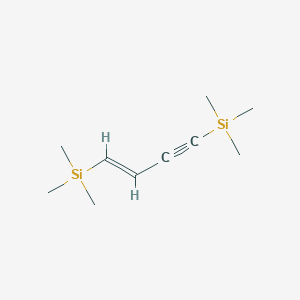
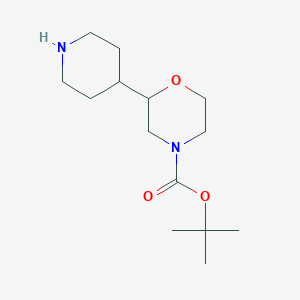
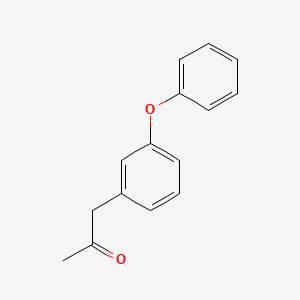

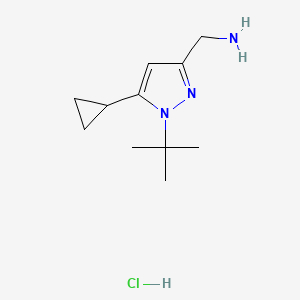
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
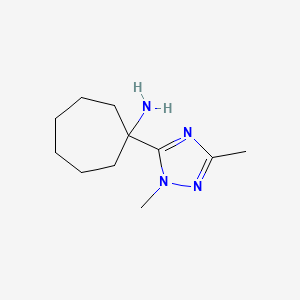
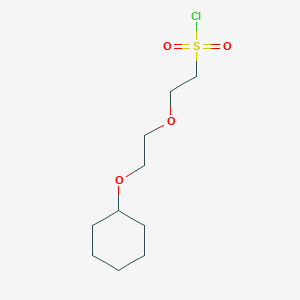
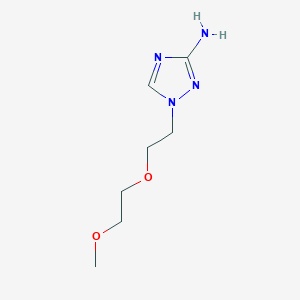
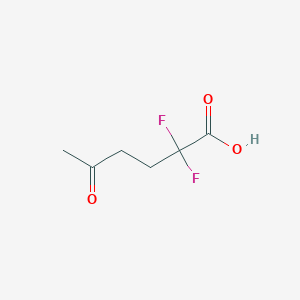
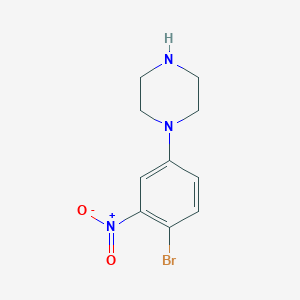
amine](/img/structure/B15310535.png)
